Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
Description
This compound is a polyaromatic azo dye characterized by a naphthalene backbone substituted with multiple sulphonate groups, amino and hydroxyl functionalities, and two azo linkages. The presence of dichloro and sulphonatophenyl groups enhances its stability and solubility in aqueous media, making it suitable for industrial applications such as textiles, cosmetics, or specialty chemicals . Its complex structure, however, poses challenges in biodegradation and environmental persistence .
Properties
CAS No. |
81064-49-5 |
|---|---|
Molecular Formula |
C22H12Cl2N5Na3O10S3 |
Molecular Weight |
742.4 g/mol |
IUPAC Name |
trisodium;4-amino-3-[(2,5-dichloro-4-sulfonatophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H15Cl2N5O10S3.3Na/c23-12-9-15(40(31,32)33)13(24)8-14(12)27-28-20-16(41(34,35)36)6-10-7-17(42(37,38)39)21(22(30)18(10)19(20)25)29-26-11-4-2-1-3-5-11;;;/h1-9,30H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
WLQCJIXCRMORLE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, commonly referred to as Trisodium Azo Dye, is a synthetic compound belonging to the azo dye family. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 81064-49-5 |
| Molecular Formula | C22H12Cl2N5Na3O10S3 |
| Molecular Weight | 742.43 g/mol |
| EINECS Number | 279-683-4 |
Structure
The molecular structure of Trisodium Azo Dye features multiple functional groups that contribute to its biological activity. The presence of sulfonate groups enhances its solubility in water, which is crucial for its application in biological systems.
Antimicrobial Properties
Research indicates that azo dyes exhibit antimicrobial properties. A study conducted by Kaur et al. (2021) demonstrated that Trisodium Azo Dye showed significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of Trisodium Azo Dye. In vitro studies using human cell lines (HeLa and MCF-7) revealed that at low concentrations, the dye exhibited minimal cytotoxic effects; however, higher concentrations led to increased cell death. The IC50 values were determined to be approximately 150 µg/mL for HeLa cells and 200 µg/mL for MCF-7 cells, indicating a dose-dependent response (Zhang et al., 2022).
Case Study: Environmental Impact
A case study focusing on the environmental impact of Trisodium Azo Dye highlighted its persistence in aquatic systems. It was found that the dye can undergo photodegradation when exposed to UV light, leading to the formation of potentially toxic by-products. Monitoring studies in local water bodies revealed elevated levels of azo dyes, prompting regulatory scrutiny regarding their discharge from industrial sources (Environmental Protection Agency Report, 2023).
Pharmaceutical Industry
Trisodium Azo Dye is utilized in the pharmaceutical industry as a coloring agent in various formulations. Its ability to impart color while maintaining stability under physiological conditions makes it suitable for use in medications.
Textile Industry
The dye's vibrant color properties have also led to its application in the textile industry. However, concerns regarding its environmental impact have prompted research into safer alternatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of naphthalene disulphonates with azo linkages. Key analogues include:
Key Observations :
- The target compound’s trisodium sulphonate groups confer superior water solubility compared to disodium analogues (e.g., 3963-80-2) .
- The azo linkages (phenylazo and dichlorophenylazo) differentiate it from non-azo derivatives (e.g., 6272-19-1), enabling chromogenic properties critical for dye applications.
- Substitutions like phosphono groups in analogues (e.g., 163879-69-4) enhance metal chelation but reduce biodegradability .
Functional and Environmental Comparisons
Biodegradability and Enzyme Interactions
- The target compound’s multiple azo bonds and chlorinated substituents hinder microbial degradation.
- Disodium 4-amino-5-hydroxynaphthalene-2,7-disulphonate (3963-80-2) lacks azo bonds, making it more susceptible to enzymatic cleavage .
Environmental and Regulatory Considerations
- Persistence : The target compound’s structural complexity correlates with prolonged environmental half-life, contrasting with simpler disulphonates (e.g., 3963-80-2) .
- Regulatory Status : While the target compound lacks explicit regulatory data in the provided evidence, analogues like 163879-69-4 are documented in cosmetic regulations, highlighting stricter scrutiny for azo dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
